Octanoic acid, iron salt
Description
Direct Synthesis Approaches for Iron Octanoates
The direct formation of iron octanoate (B1194180) can be achieved through straightforward chemical reactions involving stoichiometric quantities of precursors. These methods are valued for their predictability and control over the final product.
The primary methods for synthesizing ferric octanoate involve direct salt metathesis or reaction following precipitation.
One common and efficient approach is the reaction between an iron(III) salt, such as ferric chloride, and an alkali metal salt of octanoic acid, typically sodium octanoate. This reaction is generally performed in an aqueous or alcoholic solvent, where the significantly lower solubility of ferric octanoate drives the reaction to completion, causing it to precipitate.
Reaction: FeCl₃ + 3 Na(C₈H₁₅O₂) → Fe(C₈H₁₅O₂)₃ + 3 NaCl
Another established method involves the initial precipitation of ferric hydroxide (B78521) (Fe(OH)₃) from a ferric chloride solution by adding a base. The resulting ferric hydroxide is then isolated and reacted directly with octanoic acid. This pathway ensures the production of a high-purity product.
These direct synthesis methods are foundational in producing ferric octanoate for various applications, including its use as a catalyst.
Table 1: Parameters for Stoichiometric Synthesis of Ferric Octanoate
| Parameter | Typical Condition/Reagent | Purpose |
|---|---|---|
| Iron Precursor | Ferric chloride (FeCl₃) | Provides the Fe³⁺ ion. |
| Octanoate Source | Sodium Octanoate or Octanoic Acid | Provides the octanoate ligand. |
| Solvent | Water or Aqueous-Alcoholic Mixtures | Facilitates dissolution of reactants and precipitation of the product. |
| pH | Neutral to slightly acidic (4-7) | Maintains the stability of the ferric ion and promotes the reaction. |
| Temperature | Often heated (e.g., 80-100°C) | Ensures complete reaction and formation of the complex. |
Iron's low cost, high abundance, and low toxicity have made it a focal point in the development of novel catalysts. rsc.org Iron octanoate itself serves as a key component or precursor in several innovative catalytic systems. While the synthesis of iron octanoate is typically stoichiometric, its application in catalysis represents a significant area of chemical innovation.
For instance, iron octanoate is utilized in catalytic transformations, such as hydrosilylation reactions, where it can be part of a pre-catalyst system that forms a high-spin iron(II) active species. researchgate.net Furthermore, the broader field of iron catalysis is rapidly expanding to include the ring-opening polymerization of cyclic esters like lactide, a process for which tin(II) octanoate is the industrial standard. rsc.org The development of iron-based catalysts, often involving carboxylate ligands, is a key research direction aimed at replacing more expensive or toxic heavy metal catalysts. rsc.orgacs.org These systems are also being explored for the sustainable conversion of CO₂ and epoxides into valuable cyclic carbonates. rsc.orgacs.org
Surfactant-Assisted Synthesis of Iron-Based Nanomaterials Utilizing Octanoic Acid
In the field of nanotechnology, octanoic acid plays a crucial role not as a primary reactant but as a surfactant or capping agent. Its presence during the synthesis of nanoparticles is critical for controlling particle size, preventing aggregation, and ensuring the stability and dispersity of the final product. researchgate.netnih.gov
Co-precipitation is a widely used, simple, and efficient method for synthesizing iron oxide nanoparticles. jmaterenvironsci.com This technique involves the simultaneous precipitation of iron ions (Fe²⁺ and Fe³⁺) from a solution by adding a base. The use of octanoic acid as a surfactant during this process has been shown to be highly effective in producing well-defined nanocrystals. researchgate.netnih.govscispace.com
The synthesis of magnetite (Fe₃O₄) nanocrystals via co-precipitation frequently employs octanoic acid to improve the quality of the nanoparticles. researchgate.netnih.gov In a typical procedure, iron salts like FeCl₃·6H₂O and FeSO₄·7H₂O are dissolved in water, after which octanoic acid is added. scispace.com The pH is then raised by adding a base, such as ammonium (B1175870) hydroxide, to induce precipitation. The solution is heated to promote the formation of crystalline Fe₃O₄ nanoparticles. scispace.com
The presence of octanoic acid as a surfactant helps to control particle size and improve the dispersity of the resulting nanocrystals. nih.govscispace.com Research has demonstrated the successful synthesis of Fe₃O₄ nanoparticles with average diameters in the range of 20-30 nm using this method. scispace.com These nanoparticles exhibit superparamagnetic properties, which are essential for many biomedical applications. medcraveonline.com
Table 2: Research Findings on Surfactant-Assisted Magnetite (Fe₃O₄) Synthesis
| Precursors | Surfactant | Resulting Particle Size | Key Properties | Reference(s) |
|---|---|---|---|---|
| FeCl₃·6H₂O | Octanoic acid | ~25 nm | Ferromagnetic properties at room temperature, improved dispersity. | researchgate.net |
Octanoic acid is also utilized as a surfactant in the co-precipitation synthesis of more complex iron-containing nanomaterials, such as perovskite-type neodymium orthoferrite (NdFeO₃) nanocrystals. ijnnonline.netijnnonline.net Perovskite oxides are of interest for their applications in catalysis, magnetic materials, and chemical sensors. ijnnonline.net
The synthesis involves mixing aqueous solutions of neodymium chloride (NdCl₃·6H₂O) and ferric chloride (FeCl₃·6H₂O) in a 1:1 molar ratio. growingscience.com Octanoic acid is added to this solution as a surfactant before a base is slowly introduced to achieve a specific pH (e.g., 7-8) and induce co-precipitation. growingscience.com The resulting precipitate is then calcined at high temperatures (e.g., 800°C) to form the final crystalline NdFeO₃ nanoparticles. ijnnonline.netijnnonline.netgrowingscience.com This method produces uniform, sphere-like nanocrystals with an orthorhombic perovskite structure. ijnnonline.netijnnonline.net The use of octanoic acid is noted to be important for controlling the homogeneity and size of the product. ijnnonline.netijnnonline.net
Table 3: Research Findings on Surfactant-Assisted Perovskite (NdFeO₃) Synthesis
| Precursors | Surfactant | Reaction/Calcination Conditions | Resulting Particle Size | Reference(s) |
|---|---|---|---|---|
| NdCl₃·6H₂O, FeCl₃·6H₂O | Octanoic acid | Calcination at 800°C | ~69 nm (spherical) | ijnnonline.netijnnonline.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6535-20-2 |
|---|---|
Molecular Formula |
C8H16FeO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
iron;octanoic acid |
InChI |
InChI=1S/C8H16O2.Fe/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
KNMWLFKLSYMSBR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].[Fe] |
Canonical SMILES |
CCCCCCCC(=O)O.[Fe] |
Other CAS No. |
6535-20-2 |
Related CAS |
3645-16-7 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Surfactant-Assisted Synthesis of Iron-Based Nanomaterials Utilizing Octanoic Acid
High-Temperature Thermal Decomposition Routes
High-temperature thermal decomposition is a prevalent and effective method for synthesizing iron oxide nanoparticles with controlled properties. This technique involves the breakdown of an iron precursor, often an organometallic compound like iron(III) acetylacetonate (B107027) or iron oleate, in a high-boiling point organic solvent in the presence of surfactants. mdpi.comnih.gov The choice of precursor, solvent, and surfactant, along with reaction parameters such as temperature, heating rate, and reaction time, significantly influences the final characteristics of the nanoparticles. nih.govnih.gov
The thermal decomposition of iron precursors like iron(III) acetylacetonate, iron pentacarbonyl, or iron oxyhydroxide can lead to the formation of monodisperse iron oxide nanoparticles with sizes ranging from approximately 2 to 30 nm. nih.gov For instance, the decomposition of iron(III) acetylacetonate in the presence of surfactants and a reducing agent allows for the synthesis of nearly monodisperse magnetic nanocrystals. nih.gov The process is robust, reproducible, and rapid. nih.gov
The decomposition of iron oleate, a common intermediate in many of these syntheses, typically occurs at temperatures above 250°C. nih.gov The reaction progress can often be visually monitored by a color change from a rusty brown to black, indicating nanoparticle nucleation. nih.gov The use of a continuous tubular flow reactor for thermal decomposition offers precise control over reaction conditions, such as temperature and heating/cooling rates, which are difficult to achieve in standard batch systems. rsc.org This method has been shown to produce monodisperse iron oxide nanoparticles of 5–7 nm in less than 10 minutes at temperatures up to 290°C. rsc.org
The selection of the solvent and surfactants is critical. For example, using dibenzyl ether as a solvent in the presence of oleic acid has been shown to induce the formation of nanocubes. mdpi.com The concentration of the iron precursor also plays a role in the final particle size. scirp.org
Hydrothermal and Solvothermal Preparations
Hydrothermal and solvothermal methods are versatile wet-chemical techniques for synthesizing crystalline iron oxide nanoparticles. These processes involve crystallizing substances from high-temperature aqueous or non-aqueous solutions within a sealed container, typically a Teflon-lined stainless steel autoclave, at temperatures ranging from 130–250 °C and high vapor pressure (0.3–4 MPa). nih.govtandfonline.com These methods are known for producing highly crystalline and dislocation-free single crystal particles. nih.govtandfonline.com
Both hydrothermal (using water as the solvent) and solvothermal (using a non-aqueous solvent) routes are effective for producing various phases of iron oxide nanoparticles, including hematite (B75146) (α-Fe₂O₃), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃). nih.gov These techniques are particularly advantageous for controlling the shape of the resulting nanoparticles. nih.govtandfonline.com For instance, magnetic iron oxide short nanotubes and other shapes like nanorings have been produced using an anion-assisted hydrothermal route. nih.govtandfonline.com
In a typical solvothermal synthesis, an iron source like Fe(acac)₃ is reacted in a solvent such as n-octanol with a reductant like n-octylamine to produce ultrasmall monodisperse Fe₃O₄ nanoparticles with precise size control. nih.gov The synthesis of iron oxide nanoparticles via solvothermal methods generally proceeds in two stages: the initial formation of small nanocrystals followed by their aggregation into larger nanoparticles. sfu.ca The use of additives like sodium citrate (B86180) can help control this aggregation by bonding to the surfaces of the initial nanocrystals. sfu.ca
Surface-modified iron oxide nanoparticles can also be synthesized using a hydrothermal approach. By heating an aqueous solution of iron sulfate (B86663) with a small amount of a water-immiscible organic modifier like n-decanoic acid at 473 K, surface-modified α-Fe₂O₃ or Fe₃O₄ nanoparticles can be obtained. researchgate.net The increased temperature enhances the solubility of the organic modifier in water, facilitating the surface reaction. researchgate.net
Influence of Reaction Parameters on Nanomaterial Attributes
The properties of iron oxide nanoparticles synthesized via various methods are highly dependent on the specific reaction parameters employed during their formation. nih.govresearchgate.net Factors such as temperature, reaction time, heating rate, and the concentration of precursors and surfactants all play a crucial role in determining the final size, shape, crystallinity, and size distribution of the nanoparticles. nih.govresearchgate.net
A systematic study on the thermal decomposition of iron(III) acetylacetonate revealed that a short reaction time at a high temperature can yield iron oxide nanoparticles with high relaxivity and saturation magnetization. nih.gov The heating rate has also been shown to influence the size distribution of the resulting particles. researchgate.net For instance, in the synthesis of γ-Fe₂O₃ nanocrystals, increasing the heating rate from 5 °C/min to 35 °C/min resulted in a narrower size distribution. researchgate.net
The concentration of surfactants, such as oleic acid, also has a significant impact. Higher concentrations of oleic acid have been correlated with the formation of larger monodisperse spherical nanocrystals. researchgate.net Similarly, the precursor-to-capping ligand ratio can be systematically modified to control particle size over a wide range. researchgate.net Furthermore, adjusting the final synthesis temperature can further expand the achievable particle size range. researchgate.net
In continuous flow hydrothermal synthesis, reaction time and temperature are key parameters. One study demonstrated that homogeneous ultrasmall CeO₂ nanoparticles (<2 nm) with a narrow size distribution were obtained at short reaction times. acs.org The study also highlighted two distinct growth stages: an initial rapid growth via coalescence followed by a slower ripening stage. acs.orgnih.gov
The following table summarizes the influence of various reaction parameters on the attributes of iron oxide nanoparticles based on different studies:
| Reaction Parameter | Influence on Nanoparticle Attributes | Reference |
| Temperature | Higher temperatures can lead to larger particle sizes and higher crystallinity. nih.govresearchgate.net | nih.govresearchgate.net |
| Reaction Time | Short reaction times at high temperatures can result in high relaxivity and saturation magnetization. nih.gov Affects particle growth and size. acs.org | nih.govacs.org |
| Heating Rate | Faster heating rates can lead to a narrower particle size distribution. researchgate.net | researchgate.net |
| Surfactant Concentration | Influences the optimal value for producing nanoparticles with a narrow size distribution. nih.gov Higher concentrations can lead to larger particles. researchgate.net | nih.govresearchgate.net |
| Precursor-to-Ligand Ratio | Systematically modifying this ratio allows for control over particle size. researchgate.net | researchgate.net |
Impact of Octanoic Acid as a Surfactant or Capping Agent
Octanoic acid plays a significant role as a surfactant or capping agent in the synthesis of iron oxide and other metal oxide nanoparticles, influencing their dispersity, size, and growth characteristics. nih.govresearchgate.net When used during synthesis, octanoic acid can adsorb to the surface of the forming nanoparticles, creating a protective layer that prevents agglomeration and helps to control particle growth. sfu.caresearchgate.net
In co-precipitation methods for synthesizing Fe₃O₄ nanoparticles, the presence of octanoic acid in the reaction system has been shown to improve the dispersity of the resulting particles. nih.govresearchgate.net Similarly, in thermal decomposition synthesis, carboxylic acids like octanoic acid are effective surfactants. researchgate.net The length of the alkyl chain of the carboxylic acid can influence the decomposition temperature of the iron precursor; for instance, the decomposition temperature of iron pentacarbonyl is significantly lower in the presence of carboxylic acids compared to when no surfactant is used. researchgate.net
The concentration of octanoic acid can have a profound effect on the reaction kinetics and final particle characteristics. acs.orgnih.gov Low concentrations of octanoic acid can lead to a high nucleation rate, resulting in small nanoparticles with a narrow size distribution. acs.orgnih.gov Conversely, high concentrations can slow down the reaction rate, leading to larger particles with a broader size distribution. acs.orgnih.gov This is because a lower concentration of the capping agent weakens its effect, allowing for faster particle growth. nih.gov
The effectiveness of a capping agent like octanoic acid is evaluated by the size, shape, size distribution, and crystallinity of the resulting nanoparticles. researchgate.net Generally, smaller and more uniform nanocrystals suggest a stronger interaction between the capping group and the nanoparticle surface, leading to a more stable protective layer. researchgate.net
The following table details the impact of octanoic acid in various nanoparticle synthesis systems:
| Synthesis Method | Role of Octanoic Acid | Observed Effect | Reference |
| Co-precipitation of Fe₃O₄ | Surfactant | Improved dispersity of nanoparticles. | nih.govresearchgate.net |
| Thermal Decomposition of Iron Pentacarbonyl | Surfactant/Capping Agent | Lowered decomposition temperature; influenced particle size and uniformity. | researchgate.net |
| Continuous-Flow Hydrothermal Synthesis of CeO₂ | Modifier/Capping Agent | Controlled reaction rate and particle size distribution. Low concentrations led to smaller, more uniform particles. | acs.orgnih.gov |
| Thermal Decomposition of Fe-Mo Carbonyls | Protective Agent | When used with bis-2-ethylhexylamine, it produced smaller, more uniform nanoparticles than when used alone. | acs.org |
Control over Particle Morphology and Size Distribution
The ability to precisely control the morphology (shape) and size distribution of iron oxide nanoparticles is crucial as these characteristics heavily influence their physical and chemical properties, including their magnetic behavior. nih.gov Various synthetic strategies have been developed to achieve this control, with octanoic acid and other carboxylic acids playing a key role as capping agents or surfactants.
In thermal decomposition methods, the choice and concentration of the surfactant are critical parameters for tuning particle size and shape. For example, the use of oleic acid as a surfactant in the thermal decomposition of an iron precursor can yield pseudospherical and faceted iron oxide nanoparticles with a narrow size distribution (4–20 nm). nih.gov In contrast, using decanoic acid under similar conditions can produce much larger pseudocubic nanoparticles (45 nm) with a broader size distribution. nih.gov The concentration of the carboxylic acid can also be varied to control the core size of the nanoparticles. google.com
The ratio of different surfactants can also be manipulated to control particle size. In the synthesis of Fe-Mo nanoparticles, a mixture of octanoic acid and bis-2-ethylhexylamine was found to be a more effective protective agent than octanoic acid alone, resulting in smaller nanoparticles with a narrower size distribution. acs.org The ratio of acid to amine in the mixture was a key factor in determining the final particle size, with a higher proportion of acid leading to larger nanoparticles. acs.org
Hydrothermal and solvothermal methods also offer routes to shape-controlled synthesis. nih.gov For instance, the morphology of hematite nanostructures can be controlled by adjusting the ferric ion concentration during hydrothermal synthesis. researchgate.net
The following table provides examples of how particle morphology and size distribution have been controlled in various synthesis systems:
| Synthesis Method | Control Parameter(s) | Resulting Morphology and Size | Reference |
| Thermal Decomposition | Type of carboxylic acid surfactant (oleic acid vs. decanoic acid) | Pseudospherical (4-20 nm) vs. Pseudocubic (45 nm) | nih.gov |
| Thermal Decomposition | Molar ratio of iron precursor to oleic acid | Tunable size from 3.3 to 12.0 nm | scilit.com |
| Thermal Decomposition | Mixture of octanoic acid and bis-2-ethylhexylamine | Uniform nanoparticles with controllable sizes (e.g., 4.2, 8.5, 10.6 nm) | acs.org |
| Hydrothermal Synthesis | Ferric ion concentration | Controlled shape evolution of hematite nanostructures | researchgate.net |
| Co-precipitation | Amount of carboxylic acid | Core sizes of 5-10 nm with narrow size distribution | google.com |
Precursor Chemistry and Octanoic Acid Derivatives in Synthesis
Role of Octanoic Acid in α-Lipoic Acid Biosynthesis Analogues
Octanoic acid is the direct precursor to the carbon backbone of α-lipoic acid, an essential cofactor in various metabolic pathways. asm.org The biosynthesis of lipoic acid involves the insertion of two sulfur atoms at the C-6 and C-8 positions of an octanoyl chain. asm.org This process has been studied extensively, particularly in Escherichia coli.
In the de novo synthesis pathway, an octanoyl moiety is transferred from octanoyl-acyl carrier protein (ACP) to specific protein domains by the enzyme LipB (octanoyltransferase). nih.gov Subsequently, the enzyme LipA (lipoyl synthase) catalyzes the insertion of sulfur atoms to form the lipoyl moiety. nih.gov
Interestingly, mutant strains of E. coli lacking the lipB gene can still grow if supplemented with octanoic acid, but not with fatty acids of other chain lengths (6, 7, 9, or 10 carbons). asm.org This highlights the specific requirement for an eight-carbon chain. In these mutant strains, the enzyme LplA (lipoate-protein ligase), which is normally involved in scavenging and activating external lipoic acid, can utilize the supplied octanoic acid. nih.gov LplA activates octanoic acid and transfers it to the apo-proteins, which are then converted to the lipoylated form by LipA. nih.gov
Gain-of-function mutations in the lplA gene have been identified that allow E. coli strains lacking lipB to grow without external octanoate (B1194180) supplementation. nih.gov These mutant LplA proteins exhibit an increased affinity for the low levels of intracellular octanoic acid, effectively bypassing the need for LipB. nih.gov This demonstrates the crucial role of octanoic acid as the fundamental building block for lipoic acid and the flexibility of the biosynthetic machinery to utilize it in different forms.
The study of these biosynthetic pathways and the use of octanoic acid analogues, such as 8-bromo-octanoic acid, have been instrumental in elucidating the mechanisms of lipoic acid metabolism in various organisms, including parasitic protozoa. researchgate.net
Application of Octanoic Acid in Fatty Acid Modified Materials
The utility of octanoic acid and its iron salt extends significantly into the realm of materials science, particularly in the creation of fatty acid modified materials. These applications leverage the unique properties imparted by the long-chain carboxylate group and the functionality of the iron center.
A primary application is in the synthesis of monodisperse iron oxide (Fe₃O₄, magnetite) nanocrystals. Iron carboxylate salts, including iron octanoate, serve as precursors in thermal decomposition processes. By pyrolyzing these precursors, researchers can produce crystalline, size-tunable, and highly stable iron oxide nanoparticles. researchgate.net The size of the resulting nanocrystals, which can range from 6 to 30 nm, is controlled by the reaction conditions. researchgate.net This method is valued for producing nanoparticles with narrow size distributions, which is critical for their subsequent use in biomedical imaging and data storage. The thermal decomposition of related iron complexes, such as iron(II) oxalate (B1200264) coordinated with oleylamine, has also been studied to understand the stepwise formation of nanoparticles, a principle applicable to iron octanoate systems. rsc.org
The table below summarizes findings on the synthesis of iron oxide nanocrystals via the thermal decomposition of iron carboxylate precursors.
| Precursor | Synthesis Method | Resulting Material | Key Findings | Reference |
|---|---|---|---|---|
| Iron carboxylate salts | Pyrolysis | Iron oxide (Fe₃O₄) nanocrystals (6-30 nm) | Produces monodisperse nanocrystals with narrow size distributions (sigma = 5-10%). | researchgate.net |
| Iron(II) oxalate (Fe(ox)) | Stepwise thermal decomposition in alkylamine | Size-tunable Fe₃O₄ nanoparticles | The size of the nanoparticles can be predictably controlled by the amount of decomposed precursor. | rsc.org |
| Ferric salts in trioctylamine | Simple reflux process | Spinel form of iron oxide | The type of amine (primary, secondary, or tertiary) influences the resulting iron oxide phase. | rsc.org |
Furthermore, iron carboxylates are integral to the formation of metal-organic frameworks (MOFs). These materials are characterized by their high porosity and large surface area, making them suitable for applications like gas storage and drug delivery. researchgate.netacs.orgnih.gov For example, the large-pore iron(III) carboxylate known as MIL-100(Fe) is synthesized under hydrothermal conditions and exhibits high activity in catalysis. researchgate.net Porous iron-carboxylate MOFs have also been designed as bioplatforms for entrapping drugs, demonstrating excellent chemical stability and high drug-loading capabilities. acs.orgnih.gov
In polymer science, iron carboxylates are investigated as catalysts. While tin(II) octanoate is the industry standard for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), research into more sustainable and efficient catalysts has led to the study of iron(III)-acetate and other carboxylate complexes. rsc.orgrsc.org These iron-based systems are explored for their potential to control the polymer's structure and properties. rsc.org
The modification of surfaces with fatty acids like octanoic acid is another significant area of research. Studies on calcite surfaces modified with fatty acids show how these layers can alter surface properties like wettability and stability. acs.orgacs.orgdiva-portal.org The presence of a water droplet saturated with octanoic acid was found to enhance the stability of a stearic acid layer on calcite, highlighting the complex interactions at the material interface. acs.orgdiva-portal.org
Advanced Characterization of Iron Octanoates and Derived Materials
Spectroscopic Techniques for Chemical Structure Elucidation
Spectroscopic methods are fundamental in determining the coordination environment of the iron center and the integrity of the octanoate (B1194180) ligand.
FTIR spectroscopy is a powerful tool for confirming the formation of iron octanoate by monitoring the vibrational modes of the carboxylate group. The coordination of the octanoate ligand to the iron ion results in a distinct spectral signature compared to free octanoic acid.
The key diagnostic feature is the disappearance of the sharp carbonyl (C=O) stretching vibration of the free carboxylic acid, typically observed around 1700 cm⁻¹. In its place, two new strong absorption bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). researchgate.net The separation between the wavenumbers of these two bands (Δν = ν_asym - ν_sym) can provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). researchgate.net Additionally, the presence of Fe-O stretching vibrations, typically found in the lower frequency region (below 800 cm⁻¹), confirms the formation of the metal-ligand bond. researchgate.net
Detailed research findings from studies on analogous iron carboxylates, such as iron stearate, provide a basis for assigning the characteristic vibrational frequencies. researchgate.net
Interactive Data Table: Representative FTIR Peak Assignments for Iron(III) Carboxylates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| C-H Stretching | 2850 - 2960 | Asymmetric and symmetric stretches of CH₂ and CH₃ groups in the alkyl chain. |
| C=O Stretching (free acid) | ~1700 | Disappears upon salt formation. Its absence is a key indicator of complete reaction. researchgate.net |
| COO⁻ Asymmetric Stretching | ~1580 - 1620 | A strong band indicating the formation of the carboxylate salt. researchgate.netresearchgate.net |
| COO⁻ Symmetric Stretching | ~1400 - 1450 | A strong band characteristic of the carboxylate salt. The position relative to the asymmetric stretch helps determine coordination. researchgate.netresearchgate.net |
| Fe-O Stretching | 500 - 800 | Confirms the coordination of oxygen atoms from the carboxylate group to the iron center. researchgate.net |
XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of iron in the compound. The analysis of high-resolution spectra for the Fe 2p, O 1s, and C 1s core levels provides detailed chemical information.
The Fe 2p spectrum is of particular interest. For high-spin iron(III) compounds, the Fe 2p₃/₂ peak is expected to appear at a binding energy of approximately 711-713 eV. researchgate.netmccrone.com A key feature of paramagnetic iron species is the presence of complex multiplet splitting and "shake-up" satellite peaks at higher binding energies, which arise from the interaction between the outgoing photoelectron and the unpaired electrons in the d-orbitals. xpsfitting.comthermofisher.com The shape and position of these satellite structures can be diagnostic for the specific iron oxidation state and coordination environment. mccrone.com
The O 1s spectrum can typically be deconvoluted into components representing the oxygen atoms in the carboxylate group coordinated to iron (Fe-O-C) and potentially other oxygen species like hydroxides or adsorbed water. The C 1s spectrum shows components corresponding to the alkyl chain (C-C/C-H) and the carboxylate carbon (O-C=O).
Interactive Data Table: Representative XPS Binding Energies for Iron(III) Carboxylates
| Core Level | Component | Typical Binding Energy (eV) | Description |
| Fe 2p₃/₂ | Main Peak (Fe³⁺) | 711.0 - 713.9 | Indicates the presence of iron in the +3 oxidation state. researchgate.netthermofisher.com |
| Fe 2p | Satellite Peaks | 718 - 720 | Characteristic "shake-up" satellites for high-spin Fe(III), confirming its paramagnetic state. researchgate.net |
| O 1s | Fe-O -C | ~530.0 | Oxygen atoms in the carboxylate group directly bonded to the iron center. researchgate.net |
| O 1s | O=C-O | ~531.7 | Oxygen atoms in the carboxylate group. researchgate.net |
| C 1s | C -C / C -H | ~285.0 | Carbon atoms of the aliphatic octanoate chain. |
| C 1s | C OO⁻ | ~288.5 - 289.0 | Carbon atom of the carboxylate group. |
NMR spectroscopy of iron octanoate is challenging due to the paramagnetic nature of the iron(III) and high-spin iron(II) ions. Paramagnetic centers have profound effects on the NMR spectra of nearby nuclei, leading to two primary consequences: significant signal broadening and a wide range of chemical shifts (hyperfine shifts). epa.gov
The unpaired electrons on the iron center provide a powerful relaxation mechanism for neighboring nuclei (like the ¹H and ¹³C of the octanoate ligand), causing very short relaxation times (T₁ and T₂). This results in extremely broad resonance signals, often to the point where distinct peaks are difficult to resolve, and scalar coupling information is lost.
Furthermore, the magnetic field generated by the unpaired electrons induces large shifts in the resonance frequencies of the ligand's nuclei. These hyperfine shifts can move peaks far outside the typical spectral window observed for diamagnetic organic molecules. The magnitude of this shift is dependent on the distance and geometric relationship of the nucleus to the paramagnetic iron center. While these effects complicate routine structural analysis, specialized paramagnetic NMR studies can provide valuable insight into the magnetic properties and the precise solution-state structure of the complex. epa.gov However, a standard, high-resolution spectrum with sharp, easily assigned peaks is not typically achievable for iron octanoate.
UV-Vis spectroscopy provides information about the electronic transitions within the iron octanoate complex. The spectra are typically characterized by intense absorptions in the ultraviolet region and potentially weaker bands in the visible region.
For iron(III) carboxylate complexes, strong absorption bands observed below 400 nm are generally assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.govresearchgate.net In these transitions, an electron is excited from a molecular orbital that is primarily ligand-based (from the oxygen atoms of the carboxylate) to one that is primarily metal-based (the d-orbitals of the Fe³⁺ ion). The exact position and intensity of these bands are sensitive to the specific coordination environment of the iron center.
Weaker absorption bands may appear in the visible region of the spectrum. These are typically attributed to spin-forbidden d-d transitions within the iron(III) center. If the compound contains both Fe(II) and Fe(III) centers, an intervalence charge transfer (IVCT) band may also be observed, often appearing as a broad, intense absorption in the visible or near-infrared region. nih.gov
Interactive Data Table: Representative UV-Vis Absorption Bands for Iron(III) Carboxylate Complexes
| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment | Description |
| < 400 nm | High | Ligand-to-Metal Charge Transfer (LMCT) | Intense bands corresponding to the excitation of an electron from the carboxylate ligand orbitals to the d-orbitals of the Fe³⁺ ion. nih.govresearchgate.net |
| 400 - 600 nm | Low | d-d Transitions | Weak, spin-forbidden electronic transitions between the d-orbitals of the high-spin Fe³⁺ center. scielo.br |
| 600 - 700 nm | Moderate to High | Intervalence Charge Transfer (IVCT) | May be present in mixed-valence Fe(II)/Fe(III) species, corresponding to the transfer of an electron between iron centers. nih.gov |
Microscopic and Diffraction Methods for Morphological and Crystalline Analysis
While spectroscopy reveals chemical structure, microscopy is essential for understanding the material's physical form, particle size, and surface topography.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle shape of solid iron octanoate. The appearance of the material is highly dependent on the method of synthesis and subsequent processing steps like drying and grinding.
Based on studies of analogous long-chain metal carboxylates, such as iron stearate, iron octanoate is expected to form crystalline solids. acs.org SEM analysis can reveal the nature of these crystallites. Depending on the conditions of formation, various morphologies can be observed, including:
Lamellar (plate-like) structures: Long alkyl chains of the octanoate ligands can self-assemble into ordered, layered sheets, resulting in a plate-like morphology. acs.org
Fibrous or rod-like structures: Under certain precipitation conditions, crystals may grow preferentially in one dimension.
Agglomerated particles: The primary crystalline particles may form larger, irregular agglomerates.
SEM provides critical information for quality control, helping to ensure consistency in particle size and shape, which can be important for the material's application and performance. The technique can also be coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to confirm the elemental composition (presence of iron, oxygen, and carbon) across the sample's surface. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for the direct visualization of nanomaterials derived from iron octanoate precursors. It provides critical information regarding particle size, morphology (shape), and size distribution. researchgate.netnih.gov High-resolution TEM (HRTEM) can even reveal the crystalline structure and surface details of individual nanoparticles. researchgate.net
Studies utilizing TEM have shown that the thermal decomposition of iron octanoate can produce monodispersed iron oxide nanoparticles. researchgate.net The size of these nanoparticles can be tuned by varying experimental parameters. researchgate.net For instance, investigations have tracked the growth process, observing that the size distribution can narrow over time through processes like intra-particle ripening and Oswald ripening. researchgate.net TEM analysis is essential for confirming that the synthesis method successfully produces particles within a desired size range, such as 5–10 nm, which is critical for applications that depend on size-specific properties. researchgate.net In-situ liquid cell TEM allows for the real-time observation of nanocrystal growth and shape evolution directly in the solution, providing insights into mechanisms like nanoparticle attachment and the influence of surfactants on the final morphology. nih.gov
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystallite size of materials synthesized from iron octanoate. The XRD patterns of the resulting iron oxide nanoparticles are compared with standard diffraction data from databases (e.g., JCPDS) to identify the specific phases present, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). researchgate.netarxiv.orgresearchgate.net The broadness of the diffraction peaks is indicative of the small size of the crystallites. researchgate.net
The diffraction peaks correspond to specific crystal planes. For nanoparticles with a spinal structure, characteristic peaks can be assigned to planes such as (220), (311), (400), (422), (511), and (440). researchgate.net The average crystallite size can be calculated from the width of the diffraction peaks using the Debye-Scherrer equation. tul.cznaturalspublishing.com Research has shown that nanoparticles synthesized from iron octanoate precursors can be tuned to mean diameters of 3.3 nm, 7.5 nm, and 12.0 nm, with XRD patterns confirming the maghemite crystal structure. researchgate.net
Table 1: XRD Findings for Iron Oxide Nanoparticles
| Precursor | Identified Phase(s) | Mean Crystallite Size (nm) | Observed Diffraction Peaks (2θ) | Corresponding Crystal Planes | Reference |
|---|---|---|---|---|---|
| Iron Octanoate | Maghemite (γ-Fe₂O₃), Magnetite (Fe₃O₄) | 3.3, 7.5, 12.0 | Not Specified | Not Specified | researchgate.net |
| Ferric Chloride, Ferrous Sulphate | Magnetite (Fe₃O₄) | 12.5 | 30°, 35°, 43° | Not Specified | tul.cz |
| Iron Salts | Spinal Magnetite | Not Specified | 30.1°, 35.5°, 42.6°, 53.6°, 57.0°, 62.8° | (220), (311), (400), (422), (511), (440) | researchgate.net |
Small Angle X-ray Scattering (SAXS)
Small Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides statistically relevant information about the size, shape, and distribution of particles at the nanometer scale. mdpi.comnih.gov It is particularly valuable for characterizing colloidal solutions of nanoparticles derived from iron octanoate, as measurements can be performed in their native liquid environment. nih.govxenocs.com SAXS is sensitive to variations in electron density and can elucidate the structure of nanoparticle cores. mdpi.comnih.gov
The technique can be used to monitor nanoparticle formation in real-time (in-situ), offering insights into the dynamics of nucleation and growth mechanisms. mdpi.comxenocs.com By analyzing the scattering patterns, researchers can determine the average particle size and the type of size distribution, which is often a lognormal distribution for iron oxide cores. nih.gov This method has been successfully applied to characterize both single-core and multi-core iron oxide nanoparticles, revealing mean radii as small as a few nanometers with narrow distribution widths. nih.gov
Table 2: SAXS Analysis of Iron Oxide Nanoparticles
| Particle Type | Mean Radius (nm) | Size Distribution Type | Relative Distribution Width | Reference |
|---|---|---|---|---|
| Single-core (p1) | 6.9 | Lognormal | 0.08 | nih.gov |
| Single-core (p2) | 10.6 | Lognormal | 0.13 | nih.gov |
| Multi-core (p3) | 5.5 | Lognormal | 0.08 | nih.gov |
| Multi-core (p4) | 4.1 | Lognormal | 0.12 | nih.gov |
Magnetic Property Characterization
The magnetic properties of materials derived from iron octanoate are among their most significant features, leading to numerous applications. These properties are typically evaluated using magnetometry techniques that measure the material's magnetic moment in response to an applied magnetic field. mdpi.comtaylorandfrancis.com
Vibrating Sample Magnetometry (VSM) for Ferromagnetic Analysis
Vibrating Sample Magnetometry (VSM) is a widely used technique to characterize the magnetic properties of materials. taylorandfrancis.comnanomagnetics-inst.com It operates by vibrating a sample in a uniform magnetic field, which induces an electrical signal in pickup coils that is proportional to the sample's magnetic moment. neliti.com A VSM measurement generates a hysteresis loop, a plot of magnetization (M) versus the applied magnetic field (H). nih.gov From this loop, key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) are determined. nih.gov
For nanoparticles synthesized from iron octanoate, VSM is crucial for verifying their magnetic behavior. Many iron oxide nanoparticles exhibit superparamagnetism, which is characterized by a hysteresis loop with near-zero remanence and coercivity. researchgate.netneliti.com This means that in the absence of an external magnetic field, the material shows no net magnetism. nih.gov The saturation magnetization is the maximum magnetic moment of the material when all magnetic domains are aligned with the external field. nih.gov VSM analysis has confirmed the superparamagnetic nature of iron oxide nanoparticles derived from iron octanoate and other precursors. researchgate.netneliti.com
Table 3: VSM Data for Iron-Based Nanoparticles
| Material | Magnetic Behavior | Saturation Magnetization (Ms) (emu/g) | Temperature (K) | Reference |
|---|---|---|---|---|
| RPA/IO Nanocomposite | Ferrimagnetic/Superparamagnetic | 18.84 | 300 | researchgate.net |
| RPA/IO Nanocomposite | Ferrimagnetic/Superparamagnetic | 21.81 | 5 | researchgate.net |
| Magnetite treated textile | Not Specified | ~7.5 | Room Temperature | tul.cz |
| Iron Oxide Nanoparticles | Superparamagnetic | 49.361 | Room Temperature | researchgate.net |
| Doxorubicin-loaded Fe₃O₄ NPs | Superparamagnetic | 17.5 | Room Temperature | neliti.com |
Coordination Chemistry and Ligand Interactions of Iron Octanoates
Mechanisms of Metal-Ligand Coordination in Iron-Octanoate Systems
The coordination between an iron ion and the octanoate (B1194180) ligand occurs through the oxygen atoms of the carboxylate group (-COO⁻). The nature of this bond can be described by Lewis acid-base theory, where the iron ion acts as a Lewis acid (electron pair acceptor) and the carboxylate group acts as a Lewis base (electron pair donor). youtube.comyoutube.com The specific manner in which the carboxylate ligand binds to the iron center is known as the coordination mode. For carboxylates, common modes include monodentate, bidentate chelating, and bidentate bridging. researchgate.netresearchgate.net
Bidentate coordination, where both oxygen atoms of the carboxylate group bind to one or more metal centers, is a prevalent feature in iron-carboxylate chemistry. researchgate.net This mode is generally more stable than monodentate coordination due to the chelate effect. There are two primary forms of bidentate binding:
Bidentate Chelating: Both oxygen atoms of a single octanoate ligand bind to the same iron ion, forming a stable ring structure. This chelating interaction significantly enhances the thermodynamic stability of the complex. researchgate.net
Bidentate Bridging: The two oxygen atoms of the octanoate ligand bind to two different iron ions. This mode links the metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.netresearchgate.net An example is the formation of a binuclear ferric complex, [Fe(OH)V₂]₂, where V represents a carboxylate like Versatic acid, which has a structure similar to octanoic acid. researchgate.net
The distinction between these binding modes can often be determined using infrared (IR) spectroscopy by analyzing the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group.
| Binding Mode | Description | Typical Δν (νₐₛ - νₛ) Range (cm⁻¹) |
|---|---|---|
| Bidentate Chelating | Both oxygen atoms coordinate to a single iron center. | < 110 |
| Bidentate Bridging | Each oxygen atom coordinates to a different iron center. | > 110 |
This table provides a generalized summary of the relationship between carboxylate binding modes and their characteristic IR spectral features. researchgate.net
The oxidation state of iron, primarily +2 (ferrous) and +3 (ferric), plays a crucial role in determining the coordination geometry and stability of the resulting octanoate complex. wiley-vch.de Iron(III) is a harder Lewis acid than iron(II) and thus forms stronger bonds with hard Lewis bases like the oxygen donors of the carboxylate group. wiley-vch.de
Iron(II) Octanoates: Fe(II) complexes, with a d⁶ electron configuration, commonly exhibit a coordination number of six, resulting in an octahedral geometry. wiley-vch.denih.gov The flexibility of the bidentate carboxylate coordination can lead to versatile and sometimes distorted octahedral geometries. nih.gov
Iron(III) Octanoates: Fe(III) has a d⁵ electron configuration. Its higher positive charge leads to stronger electrostatic interactions with ligands. Fe(III) complexes can accommodate coordination numbers from three to eight but frequently display an octahedral arrangement. wiley-vch.deresearchgate.net The stronger bonding in Fe(III) complexes often results in greater thermodynamic stability compared to their Fe(II) counterparts. researchgate.net For instance, the stability constant for [Fe(CN)₆]³⁻ is significantly greater than that of [Fe(CN)₆]⁴⁻. researchgate.net
The coordination environment, in turn, affects the properties of the complex. For example, the geometry around the iron center can influence its redox potential and reactivity. nih.gov
Speciation and Complex Formation in Diverse Chemical Environments
The term "iron octanoate" can refer to a variety of distinct chemical species whose formation and predominance depend heavily on the surrounding chemical environment. Factors such as pH, solvent polarity, water content, and the concentration of both iron and octanoic acid dictate the equilibrium between different complexes. researchgate.net
In aqueous systems, the pH is a critical determinant of iron speciation. At low pH, the carboxylate group of octanoic acid is protonated, reducing its ability to act as a ligand. As the pH increases, deprotonation occurs, favoring complex formation. However, at higher pH values, iron ions tend to hydrolyze and precipitate as iron hydroxides or oxides, competing with the formation of iron octanoate complexes. researchgate.net
In non-aqueous, organic solvents, which are relevant in applications like solvent extraction, iron octanoates can form various structures, including mononuclear, dinuclear, and polynuclear oxo-bridged clusters. researchgate.netresearchgate.net The presence of water can lead to the formation of hydrated or hydroxylated species. For example, infrared spectroscopy studies on similar iron carboxylate solutions suggest the existence of a binuclear ferric complex, potentially with a structure like [Fe₂(OH)₂(Oct)₄], where 'Oct' represents the octanoate ligand. researchgate.net The self-association of octanoic acid into dimers in the organic phase can also influence the complexation equilibrium. researchgate.net
Applications in Solvent Extraction and Metal Separation Processes
Octanoic acid, as a carboxylic acid extractant, is utilized in hydrometallurgy for the separation and purification of metals through solvent extraction. researchgate.net In this process, an aqueous solution containing metal ions is mixed with an organic solvent containing octanoic acid. The octanoic acid complexes with the target metal ion, forming a neutral iron octanoate species that is more soluble in the organic phase than in the aqueous phase, thereby transferring the metal from the aqueous to the organic layer.
The general extraction mechanism for a trivalent iron ion (Fe³⁺) can be represented by the following cation exchange reaction, where (org) and (aq) denote the organic and aqueous phases, respectively, and (HR)₂ represents the dimeric form of octanoic acid common in nonpolar organic solvents:
Fe³⁺(aq) + 3(HR)₂(org) ⇌ FeR₃(HR)₃(org) + 3H⁺(aq)
The efficiency of this process depends on several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and temperature. mdpi.com
Solvent extraction systems using octanoic acid can exhibit high efficiency and selectivity for iron(III). atlantis-press.com The process is highly pH-dependent; the extraction of Fe(III) increases as the pH of the aqueous phase rises, due to the shift in the equilibrium favoring the deprotonation of octanoic acid and the formation of the extractable metal complex. researchgate.net
The selectivity of octanoic acid for iron(III) allows for its separation from other metal ions that may be present in industrial liquors. For instance, metals like aluminum(III), calcium(II), and magnesium(II) are not significantly extracted under the acidic conditions where iron(III) extraction is efficient. atlantis-press.com This selectivity is crucial for purifying process streams in industries such as steel manufacturing, where waste pickle liquors contain high concentrations of iron. nih.gov
| Metal Ion | Extractant System | Key Conditions | Extraction Efficiency | Reference |
|---|---|---|---|---|
| Iron(III) | Menthol–octanoic acid (1:1) | pH dependent | 97% | researchgate.net |
| Iron(III) | Decanol | Acidic chloride solution | High, increases with HCl concentration | atlantis-press.com |
| Iron(III) | Saponified D2EHPA | Initial pH = 1.0 | >95% (single stage) | mdpi.com |
This table summarizes the extraction efficiency of iron(III) using different solvent systems, highlighting the effectiveness of octanoic acid and similar extractants. D2EHPA is included for comparison as a common industrial extractant.
The extracted iron can be recovered from the loaded organic phase in a subsequent step called stripping, where the organic phase is contacted with a highly acidic aqueous solution (e.g., H₂SO₄) or a solution containing a strong complexing agent (e.g., oxalic acid), which reverses the extraction reaction and transfers the iron back into a clean aqueous phase. nih.gov
Challenges in Phase Disengagement and "Soap" Formation
In various industrial applications, particularly in hydrometallurgy and solvent extraction, the use of iron carboxylates like iron octanoate presents significant challenges related to phase separation. These challenges are primarily due to the formation of stable, soap-like compounds at the interface between aqueous and organic liquid phases.
Iron salts of long-chain fatty acids are commonly referred to as "iron soaps" or more broadly as "metallic soaps." google.comchemcess.comsci-hub.st Octanoic acid, being a hydrophobic straight-chain carboxylic acid, is an effective surfactant. srjis.comrsc.org When it reacts with iron ions, it forms iron octanoate, which retains and enhances these surface-active properties. This propensity to act as a surfactant leads to the formation of stable emulsions, which complicates the clean separation (disengagement) of the organic and aqueous phases in a mixture. srjis.comrsc.org
This phenomenon is a well-documented problem in solvent extraction processes. The objectives of these processes are often to selectively transfer a target metal ion from an aqueous solution to an immiscible organic phase. However, the presence of iron carboxylates can lead to the formation of a stable, often gelatinous, third phase at the liquid-liquid interface, commonly known as "crud" or an emulsion layer. pnnl.gov This layer physically prevents the coalescence of droplets and hinders the efficient separation of the two bulk liquids.
Research findings indicate several key factors contributing to these challenges:
High Stability of Iron(III) Complexes : Iron(III) forms very stable complexes with carboxylate ligands. This stability makes it difficult to manage their behavior in multiphase systems. srjis.comrsc.org
Surfactant Nature : The amphiphilic nature of the iron soap molecule, with its polar carboxylate head and nonpolar hydrocarbon tail, causes it to accumulate at the oil-water interface, lowering interfacial tension and promoting emulsion stability.
To mitigate these issues, industrial processes sometimes employ carboxylic acids with branched alkyl chains instead of straight-chain acids like octanoic acid. The branched structure reduces the surfactant properties of the resulting metal soap, thereby facilitating better phase disengagement. srjis.comrsc.org
The table below summarizes key research findings related to the challenges posed by metallic soap formation.
| Challenge | Observation | Consequence in Industrial Processes |
| Emulsion Formation | Hydrophobic, straight-chain carboxylic acids and their metal salts act as potent surfactants. srjis.comrsc.org | Difficulty in separating aqueous and organic phases, leading to process inefficiencies and potential loss of product. |
| "Crud" at Interface | Formation of a stable third phase at the liquid-liquid interface, often containing high concentrations of the metal soap. pnnl.gov | Clogging of equipment, interruption of continuous processes, and contamination of product streams. |
| Increased Viscosity | The concentration of metallic soaps in the organic phase is directly related to an increase in viscosity. scispace.com | Slower phase disengagement times, requiring larger and more expensive separator units (settlers). |
| High Complex Stability | Iron(III) forms highly stable carboxylate complexes that are difficult to break. rsc.org | Complicates stripping stages in solvent extraction where the metal is intended to be transferred back to an aqueous phase. |
Catalytic Functions and Reaction Mechanisms
Homogeneous Iron Catalysis with Octanoate (B1194180) Ligands
In homogeneous catalysis, iron(III) octoate is primarily utilized as a soluble source of iron. The octanoate ligands, while not typically designed for intricate stereo- or regiocontrol, render the iron complex soluble in nonpolar organic solvents, facilitating its use in liquid-phase reactions. The iron center, coordinated by the carboxylate groups of the octanoate ligands, serves as the catalytically active site. The catalysis often proceeds not with the intact iron(III) octoate complex, but through species formed in situ via ligand exchange with substrates or other additives in the reaction medium.
The primary mechanistic pathway relevant to catalysis involving iron(III) carboxylates like the octoate salt is the Ligand-to-Metal Charge Transfer (LMCT). This process is fundamental to its function, particularly in photoredox catalysis.
The LMCT process in an iron(III)-carboxylate complex can be summarized as follows:
Coordination : A substrate, typically another carboxylic acid, can exchange with one of the octanoate ligands, or the octanoate ligand itself can be the reactive species, coordinating to the iron(III) center.
Photoexcitation : Upon absorption of light (typically visible light), the iron-carboxylate complex is promoted to an electronically excited state. In this state, an electron is transferred from a high-energy orbital of the carboxylate ligand to a lower-energy d-orbital of the Fe(III) center. researchgate.netnih.gov
Homolysis and Redox Change : This electron transfer results in the simultaneous reduction of the iron center from Fe(III) to Fe(II) and the oxidation of the carboxylate ligand to a carboxyl radical. This is effectively a homolytic cleavage of the iron-oxygen bond. researchgate.netnih.gov
Radical Reactivity : The resulting carboxyl radical is often unstable and can undergo rapid decarboxylation (loss of CO₂) to generate a carbon-centered radical, which can then participate in various bond-forming reactions. researchgate.net The Fe(II) species can be re-oxidized to Fe(III) to complete the catalytic cycle. nih.gov
This LMCT mechanism bypasses the high oxidation potentials often required for the direct oxidation of carboxylic acids, enabling radical generation under mild conditions. researchgate.net
Table 1: Key Steps in the LMCT Mechanism for Iron(III) Carboxylates
| Step | Description | Species Involved |
| 1. Ligand Coordination | A carboxylate ligand (R-COO⁻) binds to the iron(III) center. | [FeIII(Oct)3] + R-COOH ⇌ [FeIII(Oct)2(R-COO)] + Oct-COOH |
| 2. Photoexcitation | The complex absorbs a photon (hν), promoting it to an excited state. | [FeIII(R-COO)] → [FeIII(R-COO)] |
| 3. Electron Transfer | An electron is transferred from the ligand to the metal center. | [FeIII(R-COO)] → [FeII] + R-COO• |
| 4. Decarboxylation | The carboxyl radical loses carbon dioxide to form an alkyl radical. | R-COO• → R• + CO₂ |
| 5. Catalyst Regeneration | The Fe(II) species is oxidized back to Fe(III) by an oxidant. | [FeII] → [FeIII] + e⁻ |
Note: Oct = octanoate; R-COOH = a generic carboxylic acid substrate.
Heterogeneous Catalysis Employing Iron-Octanoate Derived Materials
While iron(III) octoate itself is a homogeneous catalyst, it is a valuable precursor for the synthesis of heterogeneous catalysts. These solid-supported catalysts offer advantages in terms of catalyst separation, recovery, and recyclability. nih.govmdpi.comnih.gov The most common approach is the preparation of supported iron oxide nanoparticles.
The process typically involves:
Impregnation : A porous support material, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or activated carbon, is impregnated with a solution of iron(III) octoate in an organic solvent. desy.de The iron complex is physically adsorbed onto the surface and within the pores of the support.
Drying : The solvent is removed under reduced pressure or gentle heating, leaving the iron octoate precursor dispersed on the support material.
Calcination : The dried material is heated to a high temperature (e.g., 300-600 °C) in the presence of air or an inert atmosphere. This thermal decomposition process burns off the organic octanoate ligands and converts the iron precursor into small, highly dispersed iron oxide (e.g., γ-Fe₂O₃ or α-Fe₂O₃) nanoparticles anchored to the support. desy.de
The resulting material is a heterogeneous catalyst where the active sites are the iron oxide nanoparticles. The size, dispersion, and crystalline phase of these nanoparticles, which are critical for catalytic activity, can be controlled by adjusting the iron loading, the nature of the support, and the calcination conditions. desy.de These supported iron oxide catalysts are active in a wide range of organic transformations, including oxidation and coupling reactions. nih.govresearchgate.netnih.gov
Photoredox Catalysis Driven by Iron Complexes
Iron(III) octoate is particularly well-suited for photoredox catalysis due to its ability to form photoactive complexes with carboxylate-containing substrates. As a simple iron salt, it participates in reactions where photoactive complexes are generated in situ. nih.gov The core principle of its function in this context is the LMCT mechanism detailed previously (Section 5.1.1).
The process begins with the coordination of a substrate to the iron center, which creates a new complex that absorbs visible light. nih.govacs.org This in situ formation of a photoactive species is a key strategy in iron photoredox catalysis. nih.gov Upon irradiation, the LMCT event generates a radical from the substrate and reduces the iron to Fe(II). researchgate.netnih.gov This allows for a catalytic cycle where the iron is shuttled between the +3 and +2 oxidation states. The generated radical can then engage in a desired chemical transformation, and an oxidant in the system can regenerate the Fe(III) catalyst to continue the cycle. acs.org This approach leverages the low cost and low toxicity of iron to drive reactions that previously relied on expensive noble metals like ruthenium or iridium. researchgate.net
Specific Catalytic Applications
A thorough review of scientific literature does not indicate that Octanoic acid, iron salt is specifically used as a catalyst for the reductive amination of carboxylic acids. While iron-catalyzed reductive amination is an active area of research, studies report the use of other specific iron complexes or heterogeneous iron catalysts for this transformation. nih.govnih.govresearcher.life
A significant application of iron(III) carboxylate catalysis is the photocatalytic decarboxylation of other fatty acids to generate alkanes. researchgate.net This reaction is of interest for converting biomass-derived fatty acids into biofuels. nih.gov The mechanism is a direct application of the photoredox cycle driven by LMCT.
In this process, iron(III) octoate can act as the catalyst. A substrate fatty acid coordinates to the Fe(III) center, displacing an octanoate ligand to form a new, photoactive iron(III)-substrate carboxylate complex.
Table 2: General Reaction Scheme for Photocatalytic Decarboxylation
| Reactants | Catalyst | Conditions | Products |
| Fatty Acid (R-COOH) | Iron(III) Salt (e.g., Iron(III) Octoate) | Visible Light (hν) | Alkane (R-H), CO₂ |
The catalytic cycle proceeds as follows:
The Fe(III)-fatty acid complex absorbs light, triggering an LMCT event.
The Fe(III) is reduced to Fe(II), and a fatty acid carboxyl radical (R-COO•) is formed. researchgate.net
This radical rapidly loses CO₂, yielding an alkyl radical (R•). researchgate.net
The alkyl radical abstracts a hydrogen atom from a hydrogen source in the reaction mixture (e.g., solvent) to form the final alkane product (R-H).
An oxidant regenerates the Fe(III) catalyst, allowing the cycle to repeat.
This method provides a pathway to convert long-chain fatty acids into the corresponding alkanes, which are valuable as fuels and chemical feedstocks, under mild, light-driven conditions. nih.govnih.gov
Oxidative Cleavage Reactions
This compound, serves as a catalyst in oxidative cleavage reactions, a class of reactions that involves the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. researchgate.net Iron catalysts, in general, are effective in cleaving C=C double bonds in olefins and alkynes to yield products such as aldehydes, ketones, or carboxylic acids. arkat-usa.org The specific product often depends on the reaction conditions and the nature of the oxidant used. researchgate.net
The mechanism for iron-catalyzed oxidative cleavage often involves the generation of highly reactive radical species. For instance, in reactions utilizing hydrogen peroxide (H₂O₂) as the oxidant, the iron center facilitates the decomposition of H₂O₂ to form hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can attack the carbon-carbon double or triple bond. mdpi.com
A plausible mechanistic pathway for the oxidative cleavage of an alkene catalyzed by an iron salt like iron octanoate can be described as follows:
Activation of Oxidant: The iron(III) center interacts with an oxidant, such as H₂O₂ or O₂, which can lead to the formation of a high-valent iron-oxo species or radical intermediates. nih.gov
Attack on the C=C Bond: The reactive species attacks the electron-rich double bond of the substrate. This can lead to the formation of intermediates like a dioxetane. nih.govacs.org
C-C Bond Cleavage: The unstable intermediate subsequently breaks down, cleaving the carbon-carbon bond and forming two carbonyl-containing fragments. nih.gov
Research on various iron salts has demonstrated their efficacy in these transformations. For example, iron(III) chloride has been used with an oxidant like tert-butyl hydroperoxide to oxidize aromatic olefins and alkynes into carboxylic acids. researchgate.net Similarly, iron(III) sulfate (B86663) in the presence of molecular oxygen has been shown to regioselectively cleave 1-arylbutadienes to produce cinnamaldehydes. acs.org The octanoate ligand in iron octanoate can influence the catalyst's solubility in organic solvents and modulate the redox potential of the iron center.
The table below summarizes findings from studies on iron-catalyzed oxidative cleavage reactions, showcasing the versatility of different iron salts in these transformations.
| Catalyst | Substrate | Oxidant | Product(s) | Yield (%) | Reference |
| Iron(III) sulfate | 1-Arylbutadiene | O₂ | Cinnamaldehyde | Good to Excellent | acs.org |
| Iron(III) chloride | Diphenylacetylene | H₂O₂ | Benzoic acid | Not specified | researchgate.net |
| Iron(III) chloride | Styrene | tert-Butyl hydroperoxide | Benzoic acid | Not specified | researchgate.net |
Catalyst Stability and Reusability in Iron-Octanoate Systems
The stability and reusability of a catalyst are critical factors for its practical and industrial application, promoting cost-effectiveness and sustainability. acs.org In systems involving iron octanoate, these properties are often linked to the transformation of the initial salt into more robust heterogeneous catalysts, such as iron oxide nanoparticles. researchgate.net
Iron octanoate can serve as a precursor for the synthesis of iron oxide (e.g., maghemite) nanoparticles. acs.org During thermal decomposition, the octanoate ligand can act as a capping agent, controlling the size and preventing the aggregation of the newly formed nanoparticles. These resulting heterogeneous catalysts often exhibit enhanced stability and can be easily separated from the reaction mixture, typically through magnetic means if the nanoparticles are magnetic, allowing for their reuse over multiple cycles. acs.org
The reusability of heterogeneous iron-based catalysts has been demonstrated in various organic transformations. For instance, iron oxide nanoparticles supported on aluminosilicates have been used for the aqueous oxidation of alcohols and were recovered and reused several times without a significant loss in activity. researchgate.net Similarly, iron carbide nanoparticles used for hydrodeoxygenation were recycled at least five times without any signs of deactivation. acs.org
However, catalyst deactivation is a potential issue. Common deactivation mechanisms for metal-based catalysts include:
Leaching: The active metal species can dissolve from the support into the reaction medium, leading to a loss of catalytic activity over time. rsc.org
Sintering: At high temperatures, small nanoparticles can agglomerate into larger particles, reducing the active surface area of the catalyst.
Phase Change: The chemical composition or crystalline structure of the catalyst can change under reaction conditions, as observed in an iron-molybdate catalyst where molybdenum was depleted over time. rsc.org
Studies on the reusability of iron catalysts often report performance over several cycles. The table below provides examples of the reusability of different heterogeneous iron catalysts.
| Catalyst System | Reaction Type | Number of Cycles | Final Efficiency/Yield | Reference |
| Iron Carbide Nanoparticles | Hydrodeoxygenation | 5 | No significant loss of activity | acs.org |
| Fe₃O₄@MCM-41@NHC@Pd | Suzuki-Miyaura reactions | Multiple | No notable performance loss | N/A |
| Iron Oxide on Aluminosilicates | Alcohol Oxidation | Several | No loss in activity | researchgate.net |
| VNU-22 (Fe-MOF) | C-H Activation | Multiple | No discernible decrease in performance | mdpi.com |
Applications in Advanced Materials Science and Engineering
Fabrication of Magnetic Nanostructures for Research
The iron salt of octanoic acid is a key precursor in the thermal decomposition synthesis of iron oxide nanoparticles. This method is highly valued for its ability to produce nanoparticles with controlled size, shape, and magnetic properties, which are crucial for fundamental research and technological applications.
The synthesis of iron-based nanoparticles with high saturation magnetization is critical for applications in data storage, biomedical imaging, and magnetic separation. Using iron carboxylate precursors, such as the iron salt of octanoic acid, researchers can produce nanoparticles with magnetic properties approaching those of bulk iron. For instance, the thermal decomposition of iron precursors in the presence of surfactants can yield nanoparticles with significantly high saturation magnetization. osti.gov The saturation magnetization of iron oxide nanoparticles is a key parameter indicating their magnetic strength; values for high-quality magnetite and maghemite typically range from 80 to 100 Am²/kg. nih.gov
The choice of precursor and synthesis conditions directly impacts the resulting magnetic moment. Thermal decomposition of iron salts allows for the creation of particles with strong magnetic properties, often between 40 to 90 Am²/kg, by carefully controlling the reaction environment to produce the desired iron oxide phase. mdpi.com
Table 1: Magnetic Properties of Synthesized Iron Oxide Nanoparticles
| Synthesis Method | Precursor Type | Saturation Magnetization (Am²/kg) | Particle Size (nm) | Reference |
|---|---|---|---|---|
| Thermal Decomposition | Iron Oleate | ~83 | 14 | nih.gov |
| Co-precipitation | Iron Chlorides | 51.8 - 70.4 | 6.5 - 13.9 | researchgate.net |
Note: The table presents a range of values from different studies to illustrate the impact of synthesis on magnetic properties.
The magnetic characteristics of iron-based nanostructures can be precisely tuned by manipulating various synthesis parameters. The thermal decomposition method, in particular, offers excellent control over the final product. Key parameters include the reaction temperature, precursor concentration, heating rate, and the type of surfactants used. mdpi.com These factors influence the nucleation and growth kinetics of the nanocrystals, thereby determining their size, crystallinity, and, consequently, their magnetic behavior. mdpi.commdpi.com
For instance, in co-precipitation synthesis, the concentration of the base (like NaOH) and the stirring rate are critical. It has been observed that superparamagnetic iron oxide nanoparticles are formed above a certain base concentration, and the highest saturation magnetization can be achieved at an optimal stirring rate. researchgate.net Similarly, hydrothermal synthesis parameters such as pressure and temperature can influence the crystalline phase of the resulting iron oxide (e.g., hematite (B75146) vs. goethite), which in turn dictates the magnetic properties. mdpi.com
Table 2: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Effect on Nanoparticle Properties | Reference |
|---|---|---|
| Temperature | Influences particle size, morphology, and crystalline phase. mdpi.commdpi.com | mdpi.commdpi.com |
| Pressure | Affects the type of iron oxide crystalline phase formed (e.g., hematite at <100 bar, goethite at >100 bar). mdpi.com | mdpi.com |
| Base Concentration | A critical concentration is needed to precipitate superparamagnetic particles. researchgate.net | researchgate.net |
| Stirring Rate | Affects particle size and saturation magnetization, with an optimal rate yielding the highest magnetization. researchgate.net | researchgate.net |
| Precursor Type | The choice of iron salt (chlorides, sulfates, etc.) impacts the size, shape, and composition of the particles. mdpi.com | mdpi.com |
Engineering of Functional Nanocomposites
Iron(III) salts of saturated monocarboxylic acids, including octanoic acid, are effective precursors for creating iron-containing nanocomposites. researchgate.net Through thermal decomposition of these carboxylates, it is possible to synthesize composites where iron or iron oxide nanoparticles are embedded within a matrix. researchgate.net These materials combine the magnetic properties of the iron core with the functional properties of the surrounding matrix, leading to applications in catalysis, adsorption, and environmental remediation. mdpi.comnih.gov
For example, iron oxide nanoparticles can be integrated into carbon-based matrices to form magnetic nanocomposites. nih.gov These materials are investigated for their ability to adsorb pollutants or act as catalysts that can be easily separated from a reaction medium using an external magnetic field. mdpi.com The synthesis process allows for the incorporation of other elements, creating multifunctional nanocomposites such as iron/micronutrient composites designed for agricultural applications to enhance crop productivity. ekb.eg The resulting nanocomposites exhibit magnetic behavior ranging from superparamagnetic to ferromagnetic, depending on the size of the iron core. researchgate.net
Role in Surface Modification and Interface Science
Octanoic acid and its iron salt play a significant role in modifying the surfaces of materials to achieve desired interfacial properties. This includes creating protective layers on metals and altering the wettability of substrates.
Salts of carboxylic acids are known to act as organic corrosion inhibitors by forming thin, protective adsorption films on metal surfaces. mdpi.comresearchgate.net These films act as a barrier, isolating the metal from corrosive environments. The process often involves the chemisorption of the carboxylate groups onto the metal or its native oxide layer, with the hydrophobic alkyl chains (like the one in octanoic acid) orienting away from the surface to repel water.
Recent research has demonstrated the use of octanoic acid in vapor-phase modification to create highly corrosion-resistant surface films on aluminum alloys. researchgate.net This method involves the assembly of complex films on the metal surface that enhance its anticorrosion properties. The effectiveness of such protective layers can be significantly increased when carboxylates are used in combination with other agents, which can facilitate the passivation of the metal surface. mdpi.com The formation of these nanoscale films, often just a few nanometers thick, can substantially improve the durability of metal substrates. mdpi.com
The adsorption of molecules like octanoic acid can dramatically alter the surface energy and, therefore, the wettability of a substrate. Wettability, which describes how a liquid spreads across a surface, is a critical property in applications ranging from coatings and lubrication to microfluidics.
Studies have shown that treating a surface with carboxylic acids can change its character from hydrophilic (water-attracting) to hydrophobic (water-repelling). researchgate.net For instance, research on calcite surfaces demonstrated that exposure to aqueous solutions saturated with octanoic acid can stabilize a pre-existing stearic acid coating, highlighting the complex interactions that govern surface stability and wettability. nih.gov The presence of polar functional groups, such as the carboxylic acid group, on a surface generally leads to more hydrophilic behavior. researchgate.net The ability of salts to modify surfaces and increase wettability is also being explored to create ultra-hydrophilic nanostructured surfaces for biomedical implants. mdpi.com The interplay between surface chemistry and wettability is crucial for controlling phenomena like salt precipitation in porous media, which has implications for geological CO2 storage. arxiv.org
Advanced Fluid Formulations
Electrorheological Fluids Development
Electrorheological (ER) fluids are a class of "smart" materials that exhibit a significant, reversible change in their rheological properties, such as viscosity, upon the application of an external electric field. ust.hkust.hk These fluids are typically suspensions of polarizable solid particles in an electrically insulating liquid. ust.hkwikipedia.org When an electric field is applied, the particles form chain-like structures parallel to the field, causing the fluid to transition from a liquid-like to a solid-like state. nih.govresearchgate.net This rapid transition is known as the Winslow effect. wikipedia.org
The role of octanoic acid, iron salt in this context is often realized through the surface modification of iron particles used as the dispersed phase. While not always pre-formed, an iron salt of octanoic acid can form in situ when octanoic acid is used as a surfactant to coat carbonyl iron particles. This coating is crucial for several reasons: it enhances the particles' polarizability, prevents oxidation, and improves the dispersion stability of the particles within the carrier fluid, such as silicone oil. uu.nlmdpi.com The surfactant layer influences the dielectric properties of the particle-fluid interface, which is a key factor in the mechanism of the ER effect. ust.hk
Table 1: Effect of Particle Coating on Fluid Stability This table illustrates the impact of surface coatings on the stability of particle suspensions, a principle analogous to the function of octanoic acid coatings in ER fluids.
| Sample ID | Coating Material | Coated Mass (wt.%) | Sedimentation Rate (mm/h) |
|---|---|---|---|
| M-0 | Uncoated | 0 | 0.13 |
| M-1 | BTES | 1.83 | 0.08 |
| M-2 | BTES | 2.45 | 0.04 |
| M-3 | BTES | 3.12 | 0.01 |
Data derived from studies on magnetorheological fluids, demonstrating the principle of stability enhancement through particle coating. mdpi.com
Metalworking Fluid Components
In metalworking operations, fluids are essential for cooling, lubrication, and chip removal. This compound, as part of the broader family of metal carboxylates, can function as a performance-enhancing additive in these fluids. syensqo.comstle.org Its primary role is as a friction modifier and anti-wear agent, particularly under boundary lubrication conditions where direct metal-to-metal contact is likely. soton.ac.ukmdpi.com
The mechanism of action involves the chemical adsorption of the carboxylate onto ferrous metal surfaces. mdpi.com During machining or forming operations, the octanoic acid component can react with the iron surface, especially at elevated temperatures and pressures, to form an in situ layer of iron octanoate (B1194180). This layer acts as a sacrificial, protective film that shears more easily than the base metal, thereby reducing both friction and wear. soton.ac.ukmdpi.com The formation of these insoluble iron(II) carboxylate films can be thick and patchy, providing a robust boundary lubrication layer. soton.ac.uk
The effectiveness of carboxylic acids as lubricants is related to their chain length and their ability to form a dense, self-assembled film on the metal substrate. mdpi.com Research has shown that various carboxylic acids and their salts can significantly improve the anti-rust and anti-wear properties of water-soluble cutting fluids. inderscience.com The performance of these additives is often evaluated using tribological tests that measure the coefficient of friction and wear scar diameter on test pieces. The addition of metal carboxylates can lead to a notable reduction in these parameters, indicating improved lubricity. vdu.ltresearchgate.net
Table 2: Tribological Performance of Base Oil vs. Additive-Enhanced Oil This table provides a representative comparison of how additives, such as metal carboxylates, can improve the tribological properties of a lubricant.
| Lubricant | Additive | Average Friction Coefficient (CoF) | Wear Scar Diameter (mm) |
|---|---|---|---|
| Mineral Oil | None | ~0.075 | ~19.1 |
| Mineral Oil | Nano-additives (e.g., Fe, Cu) | Reduction up to 1.5 times | Reduction up to 1.5 times |
Data generalized from studies on lubricant additives to illustrate the typical improvements observed. vdu.lttribology.rs
Furthermore, carboxylate chemistry is recognized for its contribution to corrosion inhibition for both ferrous and non-ferrous metals, which is a critical function of metalworking fluids. stle.orgevonik.com
Environmental Disposition and Industrial Process Relevance
Environmental Fate and Degradation Pathways of Octanoate (B1194180) Salts
The environmental journey of octanoic acid, iron salt is primarily dictated by the behavior of its constituent ions in various environmental compartments. In aqueous environments, it is anticipated that the salt dissociates into ferric (Fe³⁺) or ferrous (Fe²⁺) ions and the octanoate anion. The environmental fate of the compound is therefore best understood by considering the individual pathways of the iron cation and the octanoate anion.
The octanoate component of the salt is readily biodegradable in both aquatic and terrestrial ecosystems. The primary mechanism for the breakdown of straight-chain fatty acids like octanoic acid by microorganisms is through the β-oxidation pathway. taylorandfrancis.comweizmann.ac.ilnih.gov This metabolic process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
In terrestrial systems , soil microorganisms, including various bacteria and fungi, are capable of utilizing octanoic acid as a carbon source. nih.gov The process begins with the activation of octanoic acid to octanoyl-CoA, which then enters the β-oxidation cycle. This cycle involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. Each turn of the cycle removes a two-carbon unit in the form of acetyl-CoA.
Application in Industrial Chemical Processes (non-biological)
This compound, and related octanoate compounds serve important functions in several non-biological industrial processes, primarily leveraging the chemical properties of the octanoate anion to protect metal surfaces and treat wastewater.
Octanoate salts are recognized as effective corrosion inhibitors for metals such as carbon steel, particularly in aqueous environments like cooling water systems. bohrium.comresearchgate.net The primary mechanism of protection is the formation of a protective film on the metal surface. This process involves the adsorption of the octanoate molecules onto the steel. The carboxylate head group (COO⁻) of the octanoate anion interacts with the metal surface, while the hydrophobic hydrocarbon tail orients away from the surface, creating a barrier that isolates the metal from the corrosive environment. researchgate.netj-cst.org
This adsorbed layer can inhibit both anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, classifying it as a mixed-type inhibitor. bohrium.com The effectiveness of the inhibition is dependent on the concentration of the inhibitor. Studies on sodium octanoate have shown that the inhibition efficiency increases with concentration. For instance, in one study, the inhibition efficiency of sodium octanoate on carbon steel was found to increase significantly as the concentration was raised. researchgate.net
| Sodium Octanoate Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 50 | 42.95 |
| 100 | 53.82 |
| 150 | 56.14 |
| 200 | 69.04 |
Data derived from a study on a similar octanoate salt, sodium octanoate, demonstrating the principle of concentration-dependent inhibition efficiency. biointerfaceresearch.com
The formation of this protective film is a result of the interaction between the octanoate and the iron surface, which may involve the formation of iron (II) heptanoate (B1214049) complexes as part of the inhibitive layer. j-cst.org
Iron salts are widely utilized in wastewater treatment for various purposes, including odor control and the reduction of algae.
For odor control , iron salts are effective in controlling hydrogen sulfide (B99878) (H₂S), a major source of odor in wastewater collection and treatment systems. The iron ions react with dissolved sulfides to form insoluble iron sulfides, which precipitate out of the solution. This precipitation prevents the release of hydrogen sulfide gas into the atmosphere, thereby mitigating odor issues.
In the context of algae reduction , iron salts, particularly in the form of ferrate (Fe(VI)), have demonstrated high efficacy. mdpi.comnih.gov Ferrate is a strong oxidizing agent that can effectively remove algal cells through a dual mechanism of oxidation and coagulation. nih.govresearchgate.net
The process of algae removal by ferrate involves several stages:
Oxidation : Ferrate directly attacks the algal cells, causing cell damage, loss of integrity, and even cell death or apoptosis. nih.govresearchgate.net This oxidative stress also degrades algal toxins that may be present in the water. mdpi.com
Coagulation : As ferrate is reduced, it forms ferric hydroxide (B78521) (Fe(OH)₃), which acts as a coagulant. mdpi.comnih.gov The ferric hydroxide particles enmesh the damaged algal cells and other organic matter, forming larger flocs that can be more easily removed through sedimentation or filtration. wpi.edu
This combined action of oxidation and coagulation leads to a significant reduction in both algal populations and the associated algal organic matter (AOM). researchgate.net A key advantage of using ferrate is that it generally does not produce harmful disinfection byproducts, which can be a concern with other oxidants like chlorine. researchgate.netnih.gov The application of ferrate can lead to a decrease in the formation potential of disinfection byproducts such as trihalomethanes (THMs) and haloacetic acids (HAAs) during subsequent chlorination steps. researchgate.netnih.gov
Interactions with Biological Systems Non Clinical Focus
Role of Octanoic Acid in Metabolic Pathways Relevant to Research Models
Octanoic acid (C8), a medium-chain fatty acid (MCFA), is a significant substrate in cellular metabolism, demonstrating distinct properties compared to long-chain fatty acids (LCFAs). In research models, its metabolic fate and effects are subjects of extensive investigation. Unlike LCFAs, MCFAs are more readily oxidized and are known to influence key metabolic pathways. mdpi.com
In a study utilizing the HepG2 human hepatoma cell line, octanoic acid, along with other MCFAs like hexanoic (C6) and decanoic (C10) acids, was shown to promote a balanced lipid metabolism without inducing the lipid anabolism typically caused by LCFAs such as palmitate. mdpi.com The research indicated that MCFAs, including octanoic acid, tended to support oleate oxidation and did not have a significant effect on the maturation of SREBP-1, a key regulator of lipogenesis. mdpi.com Furthermore, these MCFAs were found to maintain insulin sensitivity and even enhance both basal and insulin-dependent phosphorylation within the Akt-mTOR signaling pathway. mdpi.com
Animal studies have further elucidated the metabolic impact of octanoic acid. In mice fed a diet enriched with octanoic acid for six weeks, a notable improvement in endurance capacity and an increase in spontaneous activity were observed. nih.gov This enhanced performance was linked to significant changes in the skeletal muscle metabolic phenotype, characterized by an increased number of oxidative fibers rich in mitochondria. nih.gov At the molecular level, the octanoic acid-rich diet induced the activation of AMPK, a central regulator of cellular energy homeostasis, which in turn led to increased expression and protein levels of PGC1α and citrate (B86180) synthase, key players in mitochondrial biogenesis. nih.gov
The metabolic processing of octanoic acid also differs in various cell types. For instance, in the U87MG glioblastoma cell line, octanoic acid was found to primarily affect mitochondrial metabolism, leading to an increased production of ketone bodies. researchgate.netfrontiersin.org This is in contrast to decanoic acid (C10), which had a greater influence on cytosolic pathways, stimulating fatty acid synthesis. researchgate.netfrontiersin.org In astrocytes, octanoic acid metabolism stimulates the production of ketone bodies, which can then be utilized by neurons as an energy source. nih.gov This metabolic interplay highlights the cell-specific roles of octanoic acid.
| Research Model | Key Metabolic Pathway Affected | Observed Effect |
| HepG2 Cells | Lipid Metabolism, Insulin Signaling | Promoted balanced lipid profile, maintained insulin sensitivity, enhanced Akt-mTOR phosphorylation. mdpi.com |
| Mice (C57BL/6J) | Mitochondrial Biogenesis (Skeletal Muscle) | Increased endurance, induced AMPK activation, and upregulated PGC1α and citrate synthase. nih.gov |
| U87MG Glioblastoma Cells | Mitochondrial Metabolism | Increased production of ketone bodies. researchgate.netfrontiersin.org |
| Astrocytes | Ketone Body Production | Stimulated ketone body synthesis for neuronal energy supply. nih.gov |
Metal Chelation and Biological Interactions of Iron Carboxylates
The iron salt of octanoic acid is an iron carboxylate. The interaction of iron with carboxylate groups is a fundamental aspect of its biological chemistry. Iron exists in biological systems predominantly in two oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). Iron(III) is a hard Lewis acid, showing a strong preference for coordination with hard Lewis base donors, such as the oxygen atoms of carboxylate groups. sfrbm.org This interaction is central to the structure and function of many iron-containing proteins and enzymes. sfrbm.orgnih.gov
Chelation is a critical process that controls the biological activity of iron. sfrbm.org By binding to iron, ligands like carboxylates can modulate its redox potential, preventing it from participating in deleterious reactions such as the Fenton reaction, which generates toxic reactive oxygen species (ROS). sfrbm.orgnih.gov The stability and redox potential of an iron complex are intrinsically linked; selective chelation can shift the redox potential to a range where redox cycling is less favorable. sfrbm.org
The versatility of iron-carboxylate coordination is evident in the non-heme ferrous sites of certain enzymes. For example, studies on synthetic iron(II) carboxylate complexes with tetraimidazole ligands serve as models for these biological sites. nih.gov These models demonstrate that the iron(II) center is often hexacoordinated, binding to four nitrogen donors from the imidazole ligands and two oxygen donors from a bidentate carboxylate. nih.gov The geometry of this coordination can vary, which in turn affects the electronic properties of the iron center, as observed through techniques like Mössbauer spectroscopy. nih.gov Furthermore, functionalizing nanoparticles with carboxylates has been shown to enhance their interaction with biological systems, such as bacterial biofilms, potentially by increasing the uptake of iron and inducing oxidative stress. nih.gov
| Iron Chelation Principle | Biological Relevance |
| Oxidation State Preference | Fe³⁺ (a hard acid) preferentially binds to hard oxygen donors like those in carboxylate groups. sfrbm.org |
| Redox Potential Control | Chelation by carboxylates helps control the redox potential of iron, mitigating the production of reactive oxygen species (ROS). sfrbm.orgnih.gov |
| Coordination in Proteins | Carboxylate side chains of amino acids (e.g., glutamate, aspartate) are common ligands for iron in proteins, defining its biological function. sfrbm.org |
| Structural Versatility | Iron-carboxylate complexes exhibit diverse coordination modes (monodentate, bidentate, bridging) that influence their properties. researchgate.net |
| Enzyme Active Site Mimicry | Synthetic iron(II) carboxylate complexes model the coordination environment of non-heme iron enzymes. nih.gov |
Investigation of Octanoate (B1194180) in Microbial Systems and Biorenewable Production
Octanoate serves as a valuable carbon source and precursor in microbial systems for the production of biorenewable chemicals and materials. Metabolic engineering of microorganisms like Escherichia coli and Pseudomonas putida has enabled the conversion of octanoate into valuable products.
One significant application is the production of 1-octanol, a biofuel with diesel-like properties. researchgate.net In engineered E. coli, a synthetic pathway involving a thioesterase, a carboxylic acid reductase (CAR), and an aldehyde reductase (AHR) can convert octanoate into 1-octanol. researchgate.net The thioesterase first releases free octanoate from the fatty acid synthesis (FAS) pathway, which is then converted to octanal by CAR and subsequently reduced to 1-octanol by AHR. researchgate.net
Octanoic acid is also a key precursor for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polymers. In Pseudomonas putida, octanoate is used as a carbon source for the accumulation of PHO (poly(3-hydroxyoctanoate)). nih.gov Fed-batch cultivation strategies have been developed where P. putida is grown to a high cell density on a primary carbon source, and then octanoic acid is supplied under nutrient-limiting conditions (e.g., nitrogen limitation) to trigger the accumulation of PHO granules within the cells. nih.govnih.gov
Furthermore, octanoic acid itself is a target for microbial production as a "platform chemical," which can be a starting material for various other products. nih.govnih.govresearchgate.net In Saccharomyces cerevisiae, the fatty acid synthase has been engineered to produce octanoic acid. nih.gov Research has focused on optimizing the supply of precursors like acetyl-CoA and the redox cofactor NADPH to enhance production yields. nih.gov Strategies include redirecting metabolic flux through the pentose phosphate pathway and introducing heterologous enzyme shunts. nih.gov However, the inherent toxicity of octanoic acid to the microbial host can impose a limit on the achievable titers. nih.gov
| Microbial System | Product | Metabolic Engineering Strategy |
| Escherichia coli | 1-Octanol (Biofuel) | Overexpression of thioesterase, carboxylic acid reductase, and aldehyde reductase to create a synthetic pathway from octanoate. researchgate.net |
| Pseudomonas putida | Poly(3-hydroxyoctanoate) (mcl-PHA) | Sequential feeding with a growth substrate (e.g., xylose) followed by octanoic acid under nitrogen limitation to promote PHA accumulation. nih.govnih.gov |
| Saccharomyces cerevisiae | Octanoic acid (Platform Chemical) | Engineering of the fatty acid synthase and optimization of acetyl-CoA and NADPH supply pathways. nih.gov |
Emerging Research Directions and Future Challenges
Novel Synthetic Routes for Tailored Iron Octanoates
The synthesis of iron octanoates with precisely controlled properties is a primary objective for unlocking their full potential. Traditional synthesis methods often yield materials with a broad distribution of particle sizes and morphologies, which can limit their performance in specific applications. Consequently, researchers are exploring innovative synthetic strategies to achieve greater control over the final product.
Several advanced chemical methods, though not yet widely applied specifically to iron octanoates, offer promising avenues for tailored synthesis. These include:
Co-precipitation: This technique involves the simultaneous precipitation of ferric (Fe³⁺) and ferrous (Fe²⁺) salts from an aqueous solution by adding a base. researchgate.net The size, shape, and composition of the resulting nanoparticles are highly dependent on factors such as the ratio of Fe²⁺ to Fe³⁺, pH, and ionic strength of the solution. researchgate.netnih.gov By carefully controlling these parameters, it may be possible to synthesize iron octanoate (B1194180) nanoparticles with specific characteristics.
Sol-Gel Method: This bottom-up approach is based on the hydrolysis and condensation of iron precursors in a solvent. researchgate.net The process allows for the creation of either a colloidal or polymeric gel, which upon drying and heat treatment, can yield crystalline iron octanoates with controlled morphology and porosity. researchgate.netnih.gov
Thermal Decomposition: In this high-temperature method, an iron precursor is decomposed in a high-boiling-point organic solvent. researchgate.net This technique offers precise control over nanoparticle size, crystallinity, and monodispersity, making it a valuable tool for producing tailored iron octanoates. researchgate.net
Microemulsion Method: This colloidal synthesis approach utilizes the controlled mixing of aqueous and organic phases containing iron salts and a precipitating agent. researchgate.net The formation of monodisperse nanoparticles occurs through nanoscale reactant exchange within stabilized microdroplets. researchgate.net
Beyond these established methods, "green synthesis" approaches are gaining traction as environmentally friendly alternatives. nih.gov These methods utilize natural extracts from plants, which can act as reducing and capping agents in the synthesis of iron-based nanoparticles. nih.govbiointerfaceresearch.comnih.gov The application of such green methodologies to the synthesis of iron octanoates could lead to more sustainable and cost-effective production processes. nih.govresearchgate.net
| Synthetic Route | Key Parameters for Tailoring | Potential Advantages for Iron Octanoates |
| Co-precipitation | Fe²⁺/Fe³⁺ ratio, pH, ionic strength, temperature | Simple, scalable, control over particle size |
| Sol-Gel | Precursor type, solvent, pH, temperature | Control over morphology and porosity |
| Thermal Decomposition | Precursor, solvent, temperature, atmosphere | High degree of control over size and crystallinity |
| Microemulsion | Surfactant, co-surfactant, oil/water ratio | Production of monodisperse nanoparticles |
| Green Synthesis | Plant extract type, concentration, reaction time | Environmentally friendly, cost-effective |
Exploration of Structure-Property Relationships for Enhanced Functionality
A fundamental understanding of the relationship between the molecular structure of iron octanoates and their macroscopic properties is crucial for designing materials with enhanced functionalities. Researchers are increasingly focusing on establishing these quantitative structure-property relationships (QSPRs) to predict and optimize the performance of these compounds. mdpi.com
The functionality of iron octanoates is intrinsically linked to several key structural features:
Oxidation State of Iron: The iron center can exist in different oxidation states, primarily Fe(II) and Fe(III), which significantly influences the magnetic and catalytic properties of the compound.
Coordination Environment: The arrangement of octanoate ligands around the iron center, including the coordination number and geometry, plays a critical role in determining the material's stability and reactivity.
Particle Size and Morphology: At the nanoscale, properties such as surface-area-to-volume ratio and quantum confinement effects become dominant, impacting catalytic activity and magnetic behavior. nih.gov
Advanced characterization techniques are indispensable for elucidating these structural details. Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR) provide valuable insights into the crystalline structure, particle size and shape, and the nature of chemical bonding within the material. researchgate.netnih.gov
By systematically varying synthetic parameters and correlating the resulting structural changes with observed properties, researchers can build robust QSPR models. mdpi.com These models will serve as predictive tools to guide the synthesis of iron octanoates with tailored magnetic, catalytic, and optical properties for specific applications.
Integration of Iron Octanoates in Multifunctional Material Systems
The unique properties of iron octanoates make them attractive candidates for integration into multifunctional material systems, where the combination of different materials leads to synergistic or novel functionalities. rsc.org The development of such composite materials is a rapidly growing area of research. rsc.orgnorthwestern.edu
Potential applications for iron octanoate-based multifunctional systems include:
Advanced Catalysis: Iron-based catalysts are pivotal in many advanced oxidation technologies for wastewater remediation. researchgate.net By supporting iron octanoates on high-surface-area materials like activated carbon or zeolites, it is possible to create highly efficient and reusable catalytic systems. researchgate.net
Biomedical Applications: Iron oxide nanoparticles have shown great promise in biomedicine, particularly in areas like drug delivery and magnetic resonance imaging (MRI). mdpi.comresearchgate.net Iron octanoates, with their biocompatible components, could be functionalized and incorporated into nanocarriers for targeted drug delivery or as contrast agents for MRI. uaeu.ac.ae The integration of iron octanoates into hydrogels could also lead to advanced wound dressing materials with enhanced healing properties. mdpi.com
Magnetic Recording Media: The magnetic properties of iron nanoparticles are central to their use in high-density magnetic recording tapes. nanografi.com By controlling the size and shape of iron octanoate particles, it may be possible to develop next-generation data storage materials with improved coercivity. nanografi.com
| Application Area | Host Material | Desired Functionality |
| Advanced Catalysis | Zeolites, Activated Carbon | Enhanced catalytic activity, reusability |
| Drug Delivery | Polymers, Liposomes | Targeted delivery, controlled release |
| MRI Contrast Agents | Biocompatible polymers | Improved image contrast |
| Wound Healing | Hydrogels | Enhanced tissue regeneration |
| Magnetic Recording | Polymeric binders | High-density data storage |
Computational and Theoretical Studies in Iron-Octanoate Chemistry
Computational and theoretical modeling are becoming increasingly powerful tools for understanding and predicting the behavior of complex chemical systems. In the context of iron-octanoate chemistry, these methods can provide insights that are often difficult or impossible to obtain through experimental means alone.
Density functional theory (DFT) is a particularly valuable computational method for studying the electronic structure and properties of iron complexes. researchgate.netnih.gov DFT calculations can be used to:
Predict Molecular Geometries: Determine the most stable arrangements of atoms in iron octanoate molecules and clusters.
Simulate Spectroscopic Properties: Calculate spectroscopic data, such as infrared and UV-visible spectra, which can be compared with experimental results to validate theoretical models.
Investigate Reaction Mechanisms: Elucidate the step-by-step pathways of chemical reactions involving iron octanoates, which is crucial for understanding their catalytic activity.
Model Magnetic Properties: Predict the magnetic behavior of iron octanoate materials, which is essential for their application in magnetic devices.
Kinetic simulations can also be employed to model the formation of iron-based nanoparticles during synthesis. researchgate.net These simulations can predict the concentration, average size, and size distribution of particles under different reaction conditions, providing a valuable tool for optimizing synthetic protocols. researchgate.net
The primary challenge in the computational study of iron octanoates lies in the complexity of these systems. The presence of the transition metal iron, with its multiple possible spin states, requires sophisticated theoretical methods and significant computational resources. However, as computational power continues to increase and theoretical models become more refined, the role of computational chemistry in guiding the design and development of new iron octanoate-based materials is expected to grow significantly.
Q & A
Basic: What are the established laboratory synthesis methods for octanoic acid, iron salt?
Answer:
this compound is typically synthesized via neutralization reactions. A common approach involves reacting iron(III) hydroxide or oxide with octanoic acid under controlled conditions. For example, heating iron(III) oxide with octanoic acid in an aqueous or alcoholic medium facilitates salt formation . Key steps include:
- Molar ratio optimization : A 3:1 molar ratio of octanoic acid to iron(III) ensures complete neutralization.
- Temperature control : Reactions are conducted at 60–80°C to enhance solubility and reaction kinetics.
- Purification : The product is isolated via solvent evaporation or recrystallization, followed by vacuum drying.
Validate purity using elemental analysis (EA) and Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-Fe³⁺ coordination .
Advanced: How does the iron coordination environment in this compound affect its catalytic activity?
Answer:
The catalytic properties of this compound depend on its coordination geometry and oxidation state. Iron(III) in octanoic acid salts often adopts an octahedral or distorted trigonal bipyramidal geometry, influencing redox activity. For example:
- Electron paramagnetic resonance (EPR) : Identifies Fe³⁺ coordination symmetry and ligand field effects.
- X-ray absorption spectroscopy (XAS) : Resolves bond distances and oxidation states, critical for predicting catalytic efficiency in oxidation reactions .
Studies suggest that distorted geometries enhance Lewis acidity, making the salt effective in Fenton-like reactions or polymer cross-linking .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- FTIR : Confirms carboxylate bonding via asymmetric (1540–1650 cm⁻¹) and symmetric (1400–1450 cm⁻¹) stretching vibrations of the COO⁻ group .
- NMR (¹H and ¹³C) : Limited utility due to paramagnetic Fe³⁺ but can resolve ligand structure in dissolved fractions .
- Elemental Analysis (EA) : Validates stoichiometry (C:Fe ratio ~24:1 for C₂₄H₄₅FeO₆) .
- Mössbauer Spectroscopy : Advanced studies use this to probe Fe³⁺ electronic environments and magnetic properties .
Advanced: What challenges arise in assessing the thermal stability of this compound?
Answer:
Thermogravimetric analysis (TGA) reveals decomposition steps:
- Step 1 (150–200°C) : Loss of coordinated water or solvent.
- Step 2 (250–350°C) : Degradation of organic ligands, forming Fe₂O₃ residues .
Challenges include: - Oxidative degradation : Air exposure accelerates decomposition, requiring inert-atmosphere TGA.
- Kinetic variability : Heating rates >10°C/min may obscure intermediate phases. Pair with differential scanning calorimetry (DSC) to resolve exothermic/endothermic events .
Basic: How can researchers ensure the purity of synthesized this compound?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–240 nm) to separate residual octanoic acid .
- Melting point analysis : Compare observed melting points (e.g., 225°C for anhydrous form) to literature values .
- Solubility tests : Pure iron salt is insoluble in water but soluble in ethanol or acetone, distinguishing it from unreacted precursors .
Advanced: What role does this compound play in microbial lipid oxidation pathways?
Answer:
In Saccharomyces cerevisiae, iron salts modulate β-oxidation by enhancing acyl-CoA dehydrogenase activity, promoting fatty acid catabolism. RNA-Seq studies show upregulation of PXA1/2 (peroxisomal transporters) and FOX2 (multifunctional enzyme) in strains exposed to iron carboxylates, accelerating acetyl-CoA production . However, excess Fe³⁺ can inhibit growth by disrupting mitochondrial electron transport chains, necessitating dosage optimization .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in SDS) .
- Ventilation : Use fume hoods to avoid inhalation; Fe³⁺ particulates may cause respiratory irritation.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational models predict the reactivity of this compound in environmental matrices?
Answer:
- Density Functional Theory (DFT) : Models Fe³⁺-carboxylate binding energies to predict stability in aqueous systems (e.g., log K values for ligand exchange) .
- Molecular Dynamics (MD) : Simulate interactions with humic acids or clays to assess mobility in soil. Studies suggest hydrophobic alkyl chains promote adsorption onto organic matter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
